molecular formula C11H14N2 B13105066 1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine CAS No. 95407-84-4

1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine

Cat. No.: B13105066
CAS No.: 95407-84-4
M. Wt: 174.24 g/mol
InChI Key: AMDXCONXKQRFKV-UHFFFAOYSA-N
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Description

1,3,6,7-Tetramethylpyrrolo[1,2-a]pyrazine ( 95407-84-4) is a high-purity fused heterocyclic compound of significant interest in medicinal chemistry research. This compound, with the molecular formula C11H14N2 and a molecular weight of 174.24 g/mol, is supplied with a certified purity of 99% . Pyrrolo[1,2-a]pyrazines are recognized as valuable scaffolds in drug discovery, with recent studies highlighting their potential as ligands for the 18 kDa Translocator Protein (TSPO) . TSPO is a promising target for developing neuropsychotropic agents, and ligands based on this core structure have demonstrated significant anxiolytic activity in preclinical models without the side effects associated with benzodiazepines, making them a focus for neuroscience research . Furthermore, pyrazine derivatives, as a class, are extensively investigated for their broad pharmacological potential. Research indicates that such compounds can be explored for antitumor activities, among other bioactivities . The specific tetramethyl substitution pattern on the pyrrolo[1,2-a]pyrazine core likely enhances lipophilicity, which can influence membrane permeability and interactions with biological targets. This product is strictly for research applications and is packaged for industrial use. Important Notice: This product is intended for research purposes only in laboratory settings. It is not a drug, is not approved for human or veterinary use, and must not be introduced into any living organism.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95407-84-4

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

1,3,6,7-tetramethylpyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C11H14N2/c1-7-5-11-9(3)12-8(2)6-13(11)10(7)4/h5-6H,1-4H3

InChI Key

AMDXCONXKQRFKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(N=C(C2=C1)C)C)C

Origin of Product

United States

Synthetic Methodologies for 1,3,6,7 Tetramethylpyrrolo 1,2 a Pyrazine and Its Analogues

General Synthetic Strategies for Pyrrolopyrazine Scaffolds

The construction of the fundamental pyrrolopyrazine framework can be achieved through several reliable and versatile synthetic routes. These strategies typically involve the formation of either the pyrrole (B145914) or the pyrazine (B50134) ring onto a pre-existing complementary ring structure.

Cyclization and Condensation Pathways

Cyclization and condensation reactions represent the most traditional and widely employed methods for assembling the pyrrolopyrazine scaffold. These pathways often involve the formation of the pyrazine ring from a substituted pyrrole precursor. A common approach involves the base-mediated N-alkylation of pyrrole-2-carboxaldehyde with various 2-bromoacetophenones, which is followed by a dehydrative cyclization using ammonium (B1175870) acetate (B1210297) to incorporate the second nitrogen atom and form the pyrazine ring. researchgate.net

Another effective strategy is the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate. researchgate.net This method provides a straightforward route to pyrrolo[1,2-a]pyrazines from readily accessible starting materials. researchgate.net The versatility of these condensation pathways allows for the introduction of a wide range of substituents onto the final heterocyclic system, depending on the choice of the initial pyrrole and the condensation partner. researchgate.net

A summary of representative condensation/cyclization strategies is presented below.

Starting MaterialKey Reagent(s)Reaction TypeRef
Pyrrole-2-carboxaldehyde2-Bromoacetophenones, Ammonium AcetateN-Alkylation, Dehydrative Cyclization researchgate.net
2-Formylpyrrole-based enaminonesAmmonium AcetateCyclization researchgate.net
2-Amino-3-ethoxycarbonylpyrroleEthoxycarbonyliso(thio)cyanateCondensation researchgate.net

[8+2] Cycloaddition Approaches for Pyrrolopyrazine Construction

While [8+2] cycloadditions are a powerful tool in heterocyclic synthesis, the construction of the pyrrolopyrazine core is more prominently documented via other modes of cycloaddition, particularly 1,3-dipolar cycloadditions. This approach is used to build additional fused rings onto an existing pyrrolo[1,2-a]pyrazine (B1600676) system rather than forming the core itself. acs.orgnih.gov

In this context, N-ylides are generated from pyrrolo[1,2-a]pyrazine salts by quaternization of the non-bridgehead nitrogen. These azomethine ylides then undergo 1,3-dipolar cycloaddition with various dipolarophiles. acs.orgnih.gov This reaction is highly efficient for creating more complex, polycyclic structures, such as dipyrrolo[1,2-a]pyrazines and pyrazolo[1,5-a]-pyrrolo[2,1-c]pyrazines. acs.orgnih.gov Both intermolecular and intramolecular versions of this cycloaddition have been reported, highlighting its versatility in expanding the chemical space around the core scaffold. acs.orgnih.gov The regioselectivity of these reactions can often be controlled by the nature of the dipolarophile used. mdpi.com

Palladium-Catalyzed Annulation Reactions Leading to Pyrrolopyrazines

Modern synthetic chemistry has increasingly relied on transition-metal catalysis to forge complex heterocyclic systems, and the synthesis of pyrrolopyrazines is no exception. Palladium-catalyzed reactions, in particular, offer efficient and highly selective methods for annulation and functionalization. nih.gov

One prominent strategy involves a palladium(II)-catalyzed cascade reaction between substituted 1H-pyrrole-2-carbonitriles and arylboronic acids. bohrium.com This process proceeds through a C(sp)–C(sp2) coupling followed by an intramolecular C–N bond formation to construct the pyrazine ring. bohrium.com Similarly, a diversity-oriented synthesis can be achieved via the carbo-palladation of N-phenacyl pyrrole-2-carbonitriles with aryl boronic acids, yielding functionally diverse pyrrolo[1,2-a]pyrazines. bohrium.com

Palladium catalysis is also instrumental in the late-stage functionalization of the pyrrolopyrazine core. Cross-coupling reactions such as the Suzuki, Stille, and Negishi reactions have been successfully applied to introduce aryl and heteroaryl substituents onto bromo-substituted dihydropyrrolo[1,2-a]pyrazines in good yields. nih.gov Furthermore, palladium-catalyzed amination reactions have been used to incorporate various cyclic secondary amines at the C-6 position, demonstrating the power of this approach to modify the completed scaffold. nih.gov

Reaction TypePalladium Catalyst (Example)SubstratesKey TransformationRef
Cascade C-C/C-N CouplingPalladium(II) Acetate1H-pyrrole-2-carbonitriles, Arylboronic acidsAnnulation to form pyrazine ring researchgate.netbohrium.com
Suzuki Cross-CouplingPd(dppf)Cl₂6-Bromo-dihydropyrrolo[1,2-a]pyrazines, Arylboronic acidsC-6 Arylation nih.gov
AminationPd₂(dba)₃ with BINAP6-Bromo-dihydropyrrolo[1,2-a]pyrazine, Cyclic aminesC-6 Amination nih.gov

Targeted Synthesis of Tetramethylated Pyrrolopyrazine Derivatives

While a significant body of literature exists for the synthesis of the general pyrrolo[1,2-a]pyrazine scaffold, specific documented pathways for the direct synthesis of 1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine are less common. However, its synthesis can be logically extrapolated from the general methodologies established for substituted analogues.

The biosynthesis of tetramethylpyrazine (TMP) often involves acetoin (B143602) (3-hydroxy-2-butanone) and ammonia (B1221849) as precursors, where acetoin reacts with ammonia to eventually form the pyrazine ring. mdpi.com A synthetic chemical approach to this compound would likely involve building the tetramethylated pyrazine ring onto a pyrrole precursor or vice versa.

A plausible synthetic route could adapt the condensation pathways described in section 2.1.1. For instance, one could envision a reaction between a 3,4-dimethyl-1H-pyrrole-2-carbaldehyde and 3-aminobutan-2-one, followed by an oxidative cyclization. Alternatively, a reaction starting with 2,3-diaminobutane and a suitably substituted four-carbon pyrrole precursor containing two carbonyl groups, such as 3,4-dimethyl-1H-pyrrole-2,5-dione, could yield the desired tetramethylated product upon condensation and subsequent reduction/aromatization steps. The intermediates required for the synthesis of various tetramethylpyrazine derivatives are crucial for the design and successful execution of such molecular modifications. researchgate.net

Emerging Synthetic Approaches for Pyrrolopyrazine Core Diversity

To broaden the range of accessible pyrrolopyrazine structures, researchers continue to explore novel synthetic strategies. These emerging methods often draw inspiration from biosynthetic pathways or employ unique reaction cascades to build the heterocyclic core.

Non-Enzymatic Dipeptidyl Cyclization in Pyrrolopyrazine Formation

An elegant approach to pyrrolopyrazine diversity is inspired by the biosynthesis of natural products like peramine (B34533). pnas.org Research has shown that truncated variants of fungal nonribosomal peptide synthetases (NRPSs), which lack the typical C-terminal reductase domain for product release, can generate a variety of novel pyrrolopyrazine products. pnas.org

In this pathway, the NRPS variant catalyzes the formation of a dipeptidyl-thioester intermediate, which remains tethered to the enzyme. In the absence of the reductase domain, the release and cyclization occur through an efficient non-enzymatic process. The dipeptidyl thioester undergoes cyclization to form a 2,5-diketopiperazine (DKP), which is a key intermediate in the formation of pyrrolopyrazine-1,4-diones. pnas.org This process demonstrates that complex heterocyclic cores can be generated through spontaneous chemical transformations of enzyme-generated intermediates, highlighting a powerful synergy between enzymatic synthesis and non-enzymatic cyclization. pnas.org

Mechanistic Insights into 1,4-Dipole Intermediates in Pyrrolopyrazine Synthesis

The synthesis of the pyrrolo[1,2-a]pyrazine scaffold, a core structure in numerous biologically active compounds, can be achieved through various strategies. Among the most elegant and efficient are those that proceed via cycloaddition reactions involving dipolar intermediates. While the term "1,4-dipole" is often associated with Huisgen-type reactions, in the context of N-fused heterocycles like pyrrolopyrazines, the key intermediates are more precisely classified as azomethine ylides, which are nitrogen-based 1,3-dipoles. acs.orgnih.govwikipedia.org These ylides, however, exist as resonance structures where the positive and negative charges are delocalized over the heterocyclic system, exhibiting characteristics of 1,n-dipolar systems.

The most pertinent mechanistic pathway involving such dipolar intermediates does not typically form the initial pyrrolopyrazine ring but rather functionalizes it through a [3+2] cycloaddition. This process involves the quaternization of a pre-formed pyrrolo[1,2-a]pyrazine at the non-bridgehead nitrogen atom (N-2), followed by deprotonation to generate a highly reactive azomethine ylide. acs.orgnih.gov

The general mechanism can be outlined in the following steps:

Quaternization: The pyrrolo[1,2-a]pyrazine is treated with an alkylating agent (e.g., an alkyl halide) to form a pyrazinium salt. This step activates the α-position on the pyrazine ring for deprotonation.

Ylide Formation: The resulting pyrazinium salt is treated with a base (e.g., triethylamine (B128534) or potassium carbonate), which abstracts a proton from the carbon atom adjacent to the quaternized nitrogen, generating the azomethine ylide. This ylide is a 1,3-dipole, with the positive charge on the nitrogen atom and the negative charge delocalized over the adjacent carbon and the pyrrole ring.

[3+2] Cycloaddition: The in-situ generated azomethine ylide then reacts with a dipolarophile (e.g., an electron-deficient alkene or alkyne) in a concerted pericyclic reaction. This [3+2] cycloaddition step is highly regio- and stereoselective and results in the formation of a new five-membered ring fused to the original pyrrolopyrazine core. acs.orgwikipedia.org

This methodology allows for the construction of complex polycyclic systems, such as dipyrrolo[1,2-a]pyrazines and pyrazolo[1,5-a]-pyrrolo[2,1-c]pyrazines. acs.org

Table 1: Reactants and Products in Azomethine Ylide Cycloaddition of Pyrrolo[1,2-a]pyrazines This table summarizes typical reactants and the resulting cycloadducts from the [3+2] cycloaddition reaction involving pyrrolo[1,2-a]pyrazine-derived azomethine ylides.

Pyrrolo[1,2-a]pyrazine PrecursorActivating Agent (R-X)DipolarophileResulting Fused SystemReference
Pyrrolo[1,2-a]pyrazineBromoacetonitrileDimethyl acetylenedicarboxylate (B1228247) (DMAD)Dipyrrolo[1,2-a]pyrazine derivative acs.org
Pyrrolo[1,2-a]pyrazineEthyl bromoacetateN-PhenylmaleimideDipyrrolo[1,2-a]pyrazine derivative acs.orgnih.gov
Pyrrolo[1,2-a]pyrazinePhenacyl bromidePhenyl isothiocyanateHeterobetaine acs.org

Computational studies, particularly using Density Functional Theory (DFT), have provided deeper insights into the formation of the initial pyrrolopyrazine ring itself, often formed via Paal-Knorr type condensations of 1,4-dicarbonyl compounds with amines. hilarispublisher.com While these studies model the reaction pathway through a series of intermediates and transition states involving nucleophilic attack and dehydration, they confirm the process is governed by polar interactions. The intermediates in these condensation-cyclization sequences, while not formally classified as stable 1,4-dipoles, are highly polarized structures that are precursors to the final aromatic heterocyclic system.

The reactivity of the azomethine ylide is dictated by the nature of its substituents and the dipolarophile used. The frontier molecular orbitals (HOMO of the dipole and LUMO of the dipolarophile) control the regioselectivity of the cycloaddition. nih.gov Research on related N-fused heterocycles like pyrrolo[1,2-b]pyridazines has shown that mesoionic compounds, which are a type of cyclic 1,3-dipole, react regioselectively with non-symmetrical alkynes to form the fused pyrrole ring. mdpi.com This underscores the general utility of dipolar cycloaddition strategies in the synthesis of this class of compounds.

Table 2: Research Findings on Dipolar Intermediates in Pyrrolopyrazine Synthesis This table outlines key research findings related to the mechanism and application of dipolar cycloaddition in the synthesis of pyrrolopyrazine analogues.

Research FocusKey FindingSignificanceReference(s)
Mechanism of Ylide Formation Quaternization of the non-bridgehead nitrogen of pyrrolo[1,2-a]pyrazine followed by deprotonation is an effective method to generate reactive azomethine ylides.Provides a reliable route to activate the pyrrolopyrazine core for further functionalization via cycloaddition. acs.orgnih.gov
Regioselectivity of Cycloaddition The reaction of azomethine ylides with unsymmetrical dipolarophiles proceeds with high regioselectivity.Allows for the controlled synthesis of specific isomers of complex, fused heterocyclic systems. nih.govmdpi.com
Intramolecular Cycloadditions Pyrrolopyrazinium salts with a tethered dipolarophile can undergo intramolecular 1,3-dipolar cycloadditions.Enables the efficient construction of constrained, polycyclic cage-like structures. acs.org
Computational Modeling DFT calculations on Paal-Knorr type syntheses of the pyrrolopyrazine core reveal a stepwise mechanism with highly polar intermediates and transition states.Elucidates the energetic profile of the ring-forming reaction, even if a discrete 1,4-dipole is not explicitly formed. hilarispublisher.com

Biosynthetic Pathways of Pyrrolopyrazine Natural Products Relevant to Tetramethylated Variants

Enzymatic Systems in Pyrrolopyrazine Biosynthesis

The formation of the pyrrolopyrazine scaffold is primarily managed by enzymatic systems that activate, modify, and link amino acid building blocks in a programmed sequence. This process is independent of the ribosome, allowing for the incorporation of a wide variety of non-proteinogenic amino acids and subsequent chemical modifications that contribute to the vast structural diversity of these natural products. mdpi.comd-nb.info

Nonribosomal peptide synthetases (NRPSs) are the central enzymes in the biosynthesis of many complex peptide-based natural products, including pyrrolopyrazines. nih.gov These megaenzymes function as molecular assembly lines, where each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. d-nb.inforsc.org The biosynthesis of peramine (B34533), a well-studied pyrrolopyrazine, is catalyzed by a two-module NRPS, demonstrating the fundamental role of these enzymes. nih.govnih.govresearchgate.net

A typical NRPS elongation module is comprised of three core domains that work in concert: rsc.orgnih.gov

Adenylation (A) domain: This domain is responsible for substrate selection. It recognizes a specific amino acid and activates it as an aminoacyl-adenylate at the expense of ATP. rsc.org The specificity of the A domain is a key determinant of the final product's structure.

Thiolation (T) domain or Peptidyl Carrier Protein (PCP): This small carrier protein domain covalently tethers the activated amino acid to its 4'-phosphopantetheine (B1211885) (Ppant) cofactor via a thioester bond. rsc.orgnih.gov The T domain shuttles the substrate and all subsequent intermediates between the catalytic domains of the module.

Condensation (C) domain: This domain catalyzes the formation of the peptide bond. It facilitates the reaction between the upstream, chain-elongating peptidyl-S-PCP intermediate and the downstream aminoacyl-S-PCP, extending the peptide chain by one residue. rsc.org

In addition to these core domains, NRPS modules can contain optional tailoring domains that modify the incorporated amino acid or the peptide backbone. For a compound like 1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine, the presence of methyltransferase (MT) domains would be crucial for adding the methyl groups at specific positions. The final step in the synthesis often involves a terminal thioesterase (TE) or a reductase (R) domain, which releases the completed peptide from the NRPS machinery, frequently catalyzing its cyclization to form the final product. nih.govrsc.orgpnas.org

Table 1: Core and Optional Domains of a Nonribosomal Peptide Synthetase (NRPS) Module
DomainAbbreviationFunction
AdenylationASelects and activates a specific amino acid monomer.
Thiolation (Peptidyl Carrier Protein)T or PCPCovalently tethers and shuttles the growing peptide chain.
CondensationCCatalyzes peptide bond formation.
MethyltransferaseMT(Optional) Adds a methyl group to the substrate or peptide.
EpimerizationE(Optional) Converts an L-amino acid to its D-isomer.
ThioesteraseTE(Terminal) Catalyzes product release, often with cyclization.
ReductaseR(Terminal) Mediates reductive release and cyclization of the product.

The structural diversity of pyrrolopyrazine natural products is significantly enhanced by the inherent modularity and evolutionary flexibility of NRPS assembly lines. nih.gov The concept of module and domain portability, where catalytic units are exchanged or shuffled through genetic recombination, is a key mechanism for generating new chemical entities. nih.govnih.gov

Research on allelic variants of the peramine synthetase gene (ppzA) provides a clear example of this phenomenon. Recombination-mediated domain shuffling between different ppzA alleles has resulted in new NRPS enzymes that produce unique pyrrolopyrazine metabolites. nih.govpnas.org This evolutionary process highlights how the exchange of functionally distinct domains can alter substrate specificity or downstream processing, leading to a surprising level of chemical diversity from variants of a single NRPS gene. nih.govpnas.org

Furthermore, some NRPS systems exhibit non-linear or iterative functionalities, where modules or domains are used multiple times or in a different order than their genetic arrangement would suggest. nih.gov This "domain skipping" or "stuttering" challenges the canonical co-linearity rule of NRPS synthesis and represents an efficient strategy for minimizing the size of the biosynthetic machinery without sacrificing product complexity. nih.gov The conformational flexibility within the multi-modular enzyme allows for transient interactions between non-neighboring modules, further expanding the biosynthetic potential. acs.org Such portable mechanisms are highly relevant for the biosynthesis of tetramethylated pyrrolopyrazines, as they could facilitate the multiple methylation steps required to produce the final structure.

Characterization of Pyrrolopyrazine Biosynthesis Gene Clusters

The genes encoding the NRPS machinery and other necessary enzymes for natural product biosynthesis are typically organized into discrete biosynthetic gene clusters (BGCs) within an organism's genome. nih.govmdpi.com Identifying and characterizing these clusters is essential for understanding the complete biosynthetic pathway of a compound.

The gene cluster responsible for producing the pyrrolopyrazine peramine has been identified in several fungal species, including Epichloë endophytes, Metarhizium rileyi, Metarhizium majus, and the lichen fungus Cladonia grayi. nih.govresearchgate.net In Epichloë species, the cluster is simplified, containing only the NRPS gene perA (also known as ppzA), which is solely responsible for peramine synthesis. nih.govresearchgate.net

However, in Metarhizium and Cladonia species, perA is part of a larger, seven-gene cluster. nih.govresearchgate.net This suggests that while PerA/PpzA synthetase produces the core peramine scaffold, the additional genes in the cluster encode tailoring enzymes predicted to derivatize peramine into more complex pyrrolopyrazine metabolites. nih.govresearchgate.net These tailoring enzymes could include methyltransferases, oxidases, and other modifying proteins necessary for producing a variety of pyrrolopyrazine structures, including potentially tetramethylated versions. The existence of these expanded BGCs supports the idea that a core pyrrolopyrazine structure can be a substrate for a suite of decorating enzymes, leading to a family of related natural products.

Computational Chemistry and Quantum Mechanical Investigations of 1,3,6,7 Tetramethylpyrrolo 1,2 a Pyrazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and properties of molecules. scispace.com It is employed to calculate quantum energies, particularly the energies of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO). scispace.com

Optimized Geometries and Energetic Landscape Characterization

The first step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. DFT methods, such as the B3LYP functional combined with a basis set like 6-31G(d,p), are used to find the minimum energy conformation of 1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine. This process calculates key geometrical parameters like bond lengths, bond angles, and dihedral angles.

Characterizing the energetic landscape involves identifying not only the ground state geometry but also other stable conformations (local minima) and the energy barriers between them. This provides a comprehensive understanding of the molecule's conformational flexibility and stability.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps and Spatial Distribution)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. libretexts.org

HOMO: Represents the ability to donate an electron. Regions of high HOMO density indicate likely sites for electrophilic attack.

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack. wuxibiology.com

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. libretexts.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. derpharmachemica.com The spatial distribution of these orbitals, visualized through contour plots, reveals the electron density and provides insights into the reactive sites within the this compound structure. derpharmachemica.comresearchgate.net

Below is a representative table illustrating the type of data generated from DFT calculations for heterocyclic compounds.

Computational ParameterDescriptionTypical Significance
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMOCorrelates with chemical reactivity and stability.
Dipole Moment Measure of the net molecular polarityInfluences intermolecular interactions and solubility.
Total Energy The total electronic energy of the molecule at its optimized geometryUsed to compare the relative stability of isomers.

Note: Specific values for this compound are not available in the searched literature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the behavior of molecules in their electronically excited states. It is widely used to predict and interpret UV-Vis absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net

For this compound, TD-DFT calculations would identify the key electronic transitions, their corresponding excitation energies (often expressed as wavelengths, λmax), and their oscillator strengths (f), which relate to the intensity of the absorption peaks. researchgate.net This analysis helps to understand the nature of the electronic transitions, such as π-π* or n-π*, which are characteristic of aromatic and heterocyclic systems. These theoretical spectra can be directly compared with experimental results to validate the computational model. researchgate.net

Theoretical Studies on Reaction Mechanisms and Transition States in Pyrrolopyrazine Synthesis

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For the synthesis of pyrrolopyrazine derivatives, DFT can be used to map out the entire reaction pathway. researchgate.net This involves:

Locating Reactants, Intermediates, and Products: Optimizing the geometry of all species involved in the reaction.

Identifying Transition States (TS): Finding the highest energy point along the reaction coordinate that connects reactants to products. The structure of the transition state provides critical information about the bond-forming and bond-breaking processes.

Calculating Activation Energies: Determining the energy barrier (the difference in energy between the reactants and the transition state), which governs the reaction rate.

Such studies can clarify the regioselectivity and stereoselectivity of synthetic routes and guide the development of more efficient synthetic methodologies for compounds like this compound. nih.gov

In Silico Modeling of Molecular Interactions and Binding Modes

In silico techniques, such as molecular docking and molecular dynamics (MD) simulations, are used to predict and analyze how a ligand (in this case, this compound) interacts with a biological target, typically a protein or nucleic acid. nih.govnih.gov

Molecular Docking: This method predicts the preferred orientation of the ligand when bound to a receptor's active site. nih.gov It scores different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions, providing an estimate of the binding affinity. mdpi.com

Molecular Dynamics (MD) Simulation: Following docking, MD simulations can be run to observe the dynamic behavior of the ligand-receptor complex over time. researchgate.net This provides insights into the stability of the binding mode and the specific molecular interactions, such as key hydrogen bonds or π-π stacking, that stabilize the complex. mdpi.com

These computational approaches are instrumental in rational drug design, helping to understand the structure-activity relationships of pyrrolopyrazine derivatives and their potential as therapeutic agents. nih.gov

Molecular Interaction Profiling of Pyrrolopyrazine Scaffolds with Biological Macromolecules

Investigation of π-π Stacking and Hydrophobic Interactions

The aromatic nature of the pyrrolo[1,2-a]pyrazine (B1600676) core in 1,3,6,7-tetramethylpyrrolo[1,2-a]pyrazine facilitates π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. researchgate.netmdpi.com These interactions, driven by the overlap of π-orbitals, contribute significantly to the stability of the ligand-protein complex. The specific geometry of the stacking can be face-to-face or edge-to-face, depending on the electronic properties of the interacting rings.

Furthermore, the four methyl groups appended to the pyrrolopyrazine scaffold introduce significant hydrophobicity. These methyl groups can engage in favorable hydrophobic interactions with nonpolar amino acid residues like valine, leucine, and isoleucine within the binding site. semanticscholar.org This desolvation effect, where water molecules are displaced from the interacting surfaces, provides a substantial entropic driving force for binding.

Table 1: Key Amino Acid Residues Involved in π-π Stacking and Hydrophobic Interactions with Aromatic Scaffolds

Interaction TypeInteracting Amino Acid Residues
π-π StackingPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Histidine (His)
Hydrophobic InteractionsAlanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile), Proline (Pro), Methionine (Met)

Role of Pyrrolopyrazines in Coordination to Metal Centers

The nitrogen atoms of the pyrazine (B50134) ring in pyrrolopyrazine derivatives can act as ligands for metal ions present in metalloproteins. nih.govnih.gov These coordination interactions can be crucial for the biological activity of both the protein and the small molecule. While specific studies on this compound are not extensively documented, related pyrazine-containing compounds have been shown to coordinate with various metal ions, including iron, copper, and zinc. nih.govresearchgate.net The coordination can be monodentate, involving one of the pyrazine nitrogens, or potentially bidentate if the geometry of the metal's coordination sphere allows. The electronic properties of the pyrrolopyrazine ring, influenced by the methyl substituents, would affect the Lewis basicity of the nitrogen atoms and thus their coordination affinity for different metal centers.

Examination of Charge-Transfer Complex Formation with Acceptor Molecules

The electron-rich aromatic system of this compound can act as an electron donor in the formation of charge-transfer (CT) complexes with suitable electron acceptor molecules. In a biological context, acceptor molecules could include electron-deficient aromatic systems or cofactors. The formation of a CT complex involves the partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor (the pyrrolopyrazine) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov This interaction is characterized by a new absorption band in the UV-visible spectrum. The stability and electronic properties of such complexes can be investigated using spectroscopic and computational methods.

Table 2: Theoretical Parameters in Charge-Transfer Complex Formation

ParameterDescription
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital of the donor.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital of the acceptor.
Ionization PotentialThe energy required to remove an electron from the donor molecule.
Electron AffinityThe energy released when an electron is added to the acceptor molecule.

Analysis of Intramolecular Hydrogen Bonding in Pyrrolopyrazine Ligands

While this compound itself lacks the requisite hydrogen bond donor and acceptor groups in close proximity for strong intramolecular hydrogen bonding, the pyrrolopyrazine scaffold can be functionalized with substituents that can participate in such interactions. nih.gov The presence of intramolecular hydrogen bonds can significantly influence the conformation of a ligand, pre-organizing it for a more favorable binding to its biological target. nih.govmdpi.com This conformational rigidity can reduce the entropic penalty upon binding. Although not directly applicable to the parent tetramethyl compound, understanding the potential for intramolecular hydrogen bonding in derivatives is crucial for the rational design of more potent and selective ligands based on this scaffold.

Structure Activity Relationship Sar Studies of Pyrrolopyrazine Derivatives: Insights for 1,3,6,7 Tetramethylpyrrolo 1,2 a Pyrazine

Correlating Structural Modifications of Pyrrolopyrazine Core with Functional Outcomes

Modifications to the pyrrolopyrazine core, such as the degree of saturation and the introduction of functional groups, can profoundly alter its activity. A notable example is the derivative pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), which has demonstrated both antibacterial activity against pathogenic bacteria like P. mirabilis and E. coli by causing cell wall degradation, and significant antioxidant properties. researchgate.netresearchgate.net The presence of the hexahydro-1,4-dione core, combined with an isobutyl substituent at the 3-position, is crucial for these dual activities.

In the context of anticancer research, specific substitution patterns on the pyrrolo[1,2-a]pyrazine (B1600676) scaffold have been shown to yield potent and selective agents. A study focusing on human lymphoma U937 cells revealed that a derivative bearing a 2,4-dimethoxyphenyl group was a more potent inhibitor of cell survival than a similar compound with a single methoxy (B1213986) group. nih.gov This suggests that the electronic and steric properties conferred by the substituents are key determinants of the functional outcome, in this case, the induction of anticancer effects through the FTase-p38 signaling axis. nih.gov

These findings imply that for a compound like 1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine, the fully aromatic pyrrolo[1,2-a]pyrazine core would likely predispose the molecule to activities such as antimicrobial or anticancer effects, rather than kinase inhibition typically associated with other isomers. The four methyl groups would then further modulate this inherent activity, influencing its potency and selectivity.

Table 1: Functional Outcomes of Pyrrolopyrazine Core Modifications

Core Structure/DerivativeKey Structural ModificationsObserved Functional OutcomeReference
Pyrrolo[1,2-a]pyrazineCore IsomerAntibacterial, Antifungal, Antiviral Activity researchgate.net
5H-pyrrolo[2,3-b]pyrazineCore IsomerKinase Inhibition researchgate.net
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)Saturated dione (B5365651) core, Isobutyl group at C3Antibacterial and Antioxidant Activity researchgate.netresearchgate.net
Pyrrolo[1,2-a]pyrazine with 2,4-dimethoxyphenyl groupAromatic core, Aryl substitutionAnticancer Activity (Human Lymphoma U937 cells) nih.gov

Positional and Stereochemical Impact of Substituents on Biological Potency

The specific placement and three-dimensional arrangement of substituents on the pyrrolopyrazine ring system are critical factors that govern biological potency. Even minor changes in the position of a functional group can lead to significant differences in activity, often due to altered binding interactions with the target protein.

A clear illustration of this principle is found in the SAR of anticancer pyrrolo[1,2-a]pyrazine derivatives. A compound featuring a 2,4-dimethoxyphenyl group exhibited potent inhibition of U937 cell survival. nih.gov However, its regioisomer with a 2,5-dimethoxyphenyl moiety showed no effective inhibition. nih.gov This stark difference underscores the importance of the substituent's orientation, suggesting that a specific binding pocket conformation accommodates the 2,4-substitution pattern but not the 2,5-pattern. The same study also revealed that while a methoxy group at the ortho-position of the phenyl ring was beneficial for activity, replacing it with a halogen atom at the same position resulted in inactive compounds. nih.gov This indicates that not only the position but also the electronic nature (electron-donating vs. electron-withdrawing) of the substituent is a key determinant of potency.

For this compound, the four methyl groups are located on both the pyrrole (B145914) (positions 1 and 3) and pyrazine (B50134) (positions 6 and 7) rings. Methyl groups are small, hydrophobic substituents. Their placement at these specific positions would define the molecule's shape and lipophilicity, influencing how it fits into a target's binding site. Based on general SAR principles, these methyl groups could engage in favorable hydrophobic interactions within a protein pocket, potentially enhancing binding affinity. Conversely, their presence might also introduce steric hindrance, preventing optimal binding to other targets. The high degree of substitution could also impact the planarity and electronic properties of the core, further modulating its biological activity. nih.gov

Table 2: Positional Impact of Substituents on Anticancer Activity (U937 Cells)

Compound SeriesSubstituent/Position on Phenyl RingBiological PotencyReference
Dimethoxyphenyl Series2,4-dimethoxyPotent Inhibition nih.gov
Dimethoxyphenyl Series2,5-dimethoxyNo Effective Inhibition nih.gov
Ortho-substituted Seriesortho-methoxyStrong Inhibition nih.gov
Ortho-substituted Seriesortho-halogenInactive nih.gov

Ligand Efficiency and Optimization Strategies for Pyrrolopyrazine Analogues

In drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are crucial metrics used to guide the optimization process. LE relates the binding affinity of a molecule to its size (number of heavy atoms), while LLE relates affinity to its lipophilicity (logP or logD). The goal of lead optimization is to maximize potency while maintaining or improving these efficiency metrics, thereby avoiding "molecular obesity" and reducing the risk of poor pharmacokinetic properties.

For a hypothetical pyrrolopyrazine "hit" compound identified from a screening campaign, optimization would involve strategies to improve its LE and LLE. For example, if a lead compound has moderate potency but high lipophilicity (low LLE), medicinal chemists would aim to increase its potency without a corresponding increase in lipophilicity. This can be achieved through several strategies:

Structure-Based Design: If the structure of the biological target is known, chemists can design modifications that introduce specific, highly favorable interactions (e.g., hydrogen bonds, salt bridges) with the protein. These interactions can significantly increase binding affinity with only a small increase in molecular size, thus improving LE.

Introduction of Polar Groups: Carefully adding polar functional groups at solvent-exposed regions of the molecule can reduce lipophilicity without disrupting key binding interactions. This can lead to a direct improvement in the LLE.

Fragment Growing/Linking: Starting with a smaller, highly efficient pyrrolopyrazine fragment, chemists can "grow" the molecule by adding small chemical groups that explore adjacent binding pockets, ensuring that each addition contributes significantly to the binding energy.

In the context of this compound, the four methyl groups contribute to its lipophilicity. An optimization strategy for an analogue of this compound might involve replacing one of the methyl groups with a more polar moiety, such as a hydroxyl or methoxy group, to improve its LLE, provided this modification does not abrogate a critical hydrophobic interaction with the target.

Integration of Cheminformatics and Machine Learning in SAR Studies

Modern SAR studies increasingly rely on computational tools to analyze complex datasets and predict the activity of novel compounds. Cheminformatics and machine learning (ML) have become indispensable for accelerating the drug discovery process for scaffolds like pyrrolopyrazine. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a key application of these techniques. By building mathematical models that correlate molecular descriptors (e.g., electronic, steric, and lipophilic properties) with biological activity, QSAR can provide valuable insights into the SAR and predict the potency of untested analogues. nih.gov

A specific example involving the pyrrolo[1,2-a]pyrazine scaffold is the development of 3D-QSAR models for a series of phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives acting as mGluR5 antagonists. asianpubs.org Using Comparative Molecular Field Analysis (CoMFA) and Comparative Similarity Indices Analysis (CoMSIA), researchers were able to build predictive models and generate contour maps that visualized the structural features required for high activity. asianpubs.org The study concluded that:

Steric Properties: Bulky substituents on the R and Ar groups were detrimental to activity.

Electrostatic Properties: Electropositive groups on the Ar substituent were beneficial for enhancing potency.

H-Bonding and Hydrophilicity: Substituents at the R position capable of accepting hydrogen bonds and possessing hydrophilic character improved biological activity. asianpubs.org

These computational findings provide a clear roadmap for designing more potent mGluR5 antagonists based on the pyrrolo[1,2-a]pyrazine core. For this compound, such models could be used to predict its potential activity against various targets and to guide the design of derivatives with improved properties by suggesting modifications based on the model's learned relationships between structure and activity.

Pharmacological Significance and Molecular Targets of Pyrrolopyrazine Based Compounds

Diverse Biological Activities and Their Underlying Mechanisms

The pyrrolopyrazine scaffold is a key structural motif in a variety of biologically active compounds. researchgate.net Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anti-proliferative, and antiviral effects. researchgate.net The specific biological activity is largely dependent on the substitution pattern of the pyrrolopyrazine core.

While no specific antimicrobial data for 1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine was found, other derivatives of the pyrrolo[1,2-a]pyrazine (B1600676) class have shown notable antimicrobial properties. researchgate.net For instance, the derivative pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro has been isolated from marine bacteria and has demonstrated significant antibacterial activity. nih.gov This compound was found to be effective against multidrug-resistant Staphylococcus aureus. nih.gov

Another study identified pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) as a primary secondary metabolite from Bacillus species with effective antifungal properties against the soil-borne fungus Sclerotium bataticola. ekb.eg Pyrrolo[1,2-a]pyrazine derivatives are generally noted for their potential antibacterial and antifungal activities. researchgate.net

Table 1: Antimicrobial Activity of a Pyrrolo[1,2-a]pyrazine Derivative
CompoundMicroorganismActivity
pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydroMultidrug-resistant Staphylococcus aureusPotent inhibitory effect. nih.gov
pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)Sclerotium bataticolaAntifungal. ekb.eg

Specific research on the anti-inflammatory properties of this compound is not available. However, extensive research has been conducted on the closely related compound Tetramethylpyrazine (TMP) , also known as ligustrazine, which is an active component of the Chinese herbal medicine Ligusticum wallichii. jst.go.jpnih.govfrontiersin.org TMP has demonstrated significant anti-inflammatory effects through various mechanisms. nih.govfrontiersin.org

Studies have shown that TMP can reduce the inflammatory response in various conditions, including acute kidney injury and renal fibrosis. frontiersin.org Its mechanisms of action include reducing oxidative stress, inhibiting inflammation, preventing apoptosis of intrinsic renal cells, and regulating autophagy. frontiersin.org In the context of cardiovascular diseases, TMP has been shown to modulate ion channels, stimulate the release of nitric oxide (NO), inhibit vascular smooth muscle cell proliferation and migration, scavenge reactive oxygen species (ROS), and regulate inflammation and apoptosis. nih.gov

Table 2: Anti-inflammatory Mechanisms of Tetramethylpyrazine (TMP)
MechanismEffect
Oxidative Stress ReductionScavenges free radicals and enhances the expression of anti-oxidant proteins. jst.go.jpfrontiersin.org
Inflammation InhibitionSuppresses the production of pro-inflammatory cytokines. nih.gov
Apoptosis PreventionInhibits programmed cell death in renal cells. frontiersin.org
Autophagy RegulationModulates the cellular process of autophagy to protect against injury. frontiersin.org

There is no specific information available regarding the anti-proliferative effects of this compound. However, the broader class of imidazo[1,2-a]pyrazine (B1224502) derivatives has been investigated for its potential in cancer therapy. nih.govnih.gov Several derivatives from this class have been shown to inhibit the proliferation of various cancer cell lines. nih.gov

For example, certain imidazo[1,2-a]pyrazine derivatives have demonstrated the ability to inhibit the growth of the Dami cell line, a human megakaryoblastic leukemia cell line. nih.gov The anti-proliferative effects of some of these compounds were linked to their lipophilicity, while for others, the effects were related to their cytotoxic and apoptotic activities mediated through the inhibition of phosphodiesterase (PDE) and an increase in cyclic AMP (cAMP). nih.gov These findings suggest that the imidazo[1,2-a]pyrazine scaffold could be a promising starting point for the development of new anticancer drugs. nih.gov

Table 3: Anti-proliferative Activity of Imidazo[1,2-a]pyrazine Derivatives
Compound ClassCell LineObserved Effect
Imidazo[1,2-a]pyrazine derivativesDami (human megakaryoblastic leukemia)Inhibition of cell growth. nih.gov
Imidazo[1,2-a]pyrazine derivativesHEL (human erythroleukemia)Inhibition of proliferation. nih.gov

Specific antiviral data for this compound could not be located. However, the pyrrolopyrazine scaffold is a component of various compounds with antiviral activity. researchgate.net For instance, derivatives of pyrrolo[2,1-f] jst.go.jpfrontiersin.orgnih.govtriazine , which contain a pyrrolo-triazine core, have been identified as potential antiviral agents. mdpi.com Some of these compounds have shown activity against the influenza A virus strain A/Puerto Rico/8/34 (H1N1) in cell culture experiments. mdpi.com

Additionally, a pyrazino-pyrazine derivative , 2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazine, has demonstrated in vitro antiviral activity against a range of viruses, including measles, Newcastle disease virus (NDV), some influenza viruses, herpes simplex, and zoster. nih.gov The general class of pyrrolo[1,2-a]pyrazine derivatives is considered to have potential antiviral activity. researchgate.net

Table 4: Antiviral Activity of Related Pyrrolopyrazine Analogs
Compound Class/DerivativeVirusActivity
Pyrrolo[2,1-f] jst.go.jpfrontiersin.orgnih.govtriazine derivativesInfluenza A/Puerto Rico/8/34 (H1N1)Antiviral activity in vitro. mdpi.com
2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazineMeasles, NDV, Influenza viruses, Herpes simplex, ZosterAntiviral activity in vitro. nih.gov

Specific Molecular Targets and Receptor Engagement

The biological effects of pyrrolopyrazine derivatives are mediated through their interaction with specific molecular targets, including enzymes and receptors.

While there is no specific information on this compound as an orexin (B13118510) receptor antagonist, other pyrrolopyrazine derivatives have been developed for this purpose. The orexin system is a key regulator of sleep-wake states, and antagonists of orexin receptors are used in the treatment of insomnia. mdpi.com

A series of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives have been synthesized and identified as potent dual orexin receptor antagonists, with activity at both the OX1 and OX2 receptors. nih.gov These compounds were developed by modifying the core structure of almorexant, a known orexin receptor antagonist. nih.gov The introduction of substituted imidazole (B134444) moieties to the pyrrolopyrazine scaffold resulted in compounds with nanomolar potency for both human orexin receptors. nih.gov Furthermore, pyrazole (B372694) derivatives have also been explored as selective orexin-2 receptor antagonists. nih.gov

Table 5: Orexin Receptor Antagonism by Pyrrolopyrazine Derivatives
Compound ClassTargetPotency
5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivativesDual OX1R/OX2RNanomolar potency. nih.gov

Inhibition of Viral Core Proteins (e.g., Hepatitis B Virus)

The pyrrolopyrazine scaffold is a nitrogen-containing heterocyclic system that has been explored for its antiviral properties. researchgate.net One of the key strategies in the development of antiviral agents is the targeting of viral structural proteins, such as the core protein of the Hepatitis B Virus (HBV). The HBV core protein is crucial for multiple stages of the viral life cycle, including the encapsidation of the viral pregenomic RNA (pgRNA), reverse transcription, and the formation of new viral particles. Therefore, its inhibition presents a promising avenue for therapeutic intervention.

While direct studies on this compound as an inhibitor of viral core proteins are not prominent, research on structurally related heterocyclic compounds provides valuable insights. For instance, compounds with a pyrrolo[2,1-f] researchgate.netontosight.aiontosight.aitriazine framework, which are structural analogues of purine (B94841) bases, have been identified as potential antiviral agents against a variety of RNA viruses. mdpi.com The mechanism of action for some of these related compounds has been suggested to involve the inhibition of viral enzymes crucial for replication. mdpi.com

Furthermore, other classes of nitrogen-containing heterocyclic compounds have demonstrated activity against the HBV core protein. The development of small molecules that can allosterically modulate the assembly of the HBV capsid is a key area of research. These "capsid assembly modulators" can either accelerate the formation of non-infectious empty capsids or induce the formation of aberrant capsid structures that are unable to support viral replication.

The potential for pyrrolopyrazine derivatives to act as inhibitors of viral core proteins is an area that warrants further investigation. The structural diversity that can be achieved within the pyrrolopyrazine scaffold allows for the synthesis of large libraries of compounds for screening against viral targets like the HBV core protein.

Modulation of Receptor-Interacting Protein Kinases (e.g., RIPK1)

Receptor-Interacting Protein Kinases (RIPKs) are a family of serine/threonine kinases that play critical roles in cellular signaling pathways, particularly those related to inflammation and cell death. RIPK1, a key member of this family, has emerged as a significant therapeutic target for a range of inflammatory and neurodegenerative diseases.

The pyrrolopyrazine scaffold is recognized for its potential in the development of kinase inhibitors. researchgate.net Specifically, derivatives of 5H-pyrrolo[2,3-b]pyrazine have been noted for their activity in kinase inhibition. researchgate.net Kinase inhibitors often function by competing with ATP for binding to the kinase's active site, and the nitrogen-containing heterocyclic structure of pyrrolopyrazines is well-suited for this type of interaction. The pyrrolo[2,3-d]pyrimidine nucleus, a related scaffold, is a deaza-isostere of adenine (B156593) and is present in many ATP-competitive kinase inhibitors. nih.gov

While specific inhibitors of RIPK1 based on the this compound structure have not been extensively documented, the broader class of pyrrolopyrazine derivatives holds promise in this area. The development of selective RIPK1 inhibitors is a major goal in medicinal chemistry, and various heterocyclic scaffolds are being explored to achieve this. The structure-activity relationship (SAR) of these compounds is a key focus, with modifications to the core scaffold influencing both potency and selectivity.

The following table provides examples of different heterocyclic scaffolds that have been investigated as kinase inhibitors, highlighting the diversity of structures that can target these enzymes.

Scaffold ClassTarget Kinase Example(s)Reference
Pyrrolo[2,3-d]pyrimidinesEGFR, VEGFR rjpbr.com
PyrazolopyridinesRET kinase nih.gov
Imidazo[1,2-a]pyrazinesCDK9 nih.gov

Pyrrolopyrazines as Scaffolds for Chemical Biology Probes

Chemical biology probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme. These probes are invaluable tools for studying the function of their targets in complex biological systems. The development of high-quality chemical probes requires a scaffold that is not only amenable to chemical modification but also possesses favorable properties for biological studies.

The pyrrolopyrazine scaffold presents several features that make it an attractive starting point for the development of chemical biology probes. The diverse biological activities reported for pyrrolopyrazine derivatives, including antimicrobial, anti-inflammatory, and kinase inhibitory effects, suggest that this scaffold can be tailored to interact with a wide range of biological targets. researchgate.netontosight.ai

A successful chemical probe should ideally have a known mechanism of action, high potency and selectivity for its target, and be suitable for use in cellular or in vivo models. The synthesis of focused libraries of pyrrolopyrazine derivatives allows for the systematic exploration of structure-activity relationships, which is crucial for optimizing the properties of a chemical probe.

While specific examples of this compound being used as a chemical biology probe are not readily found in the literature, the broader family of pyrrolopyrazines represents a promising area for future development in this field. The ability to introduce various functional groups onto the pyrrolopyrazine core could allow for the incorporation of reporter tags, such as fluorescent dyes or biotin, enabling the visualization and isolation of the target protein.

Future Research Directions and Translational Perspectives for 1,3,6,7 Tetramethylpyrrolo 1,2 a Pyrazine Chemistry

Development of Innovative and Sustainable Synthetic Routes

The synthesis of pyrrolopyrazine derivatives has traditionally relied on various methods, including cyclization, ring annulation, and cycloaddition. researchgate.net However, future efforts must prioritize the development of innovative and sustainable synthetic pathways that are not only efficient but also environmentally benign. The focus will be on increasing molecular complexity from simple, readily available starting materials while minimizing waste and energy consumption.

Key areas for future synthetic research include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. mdpi.com Developing MCRs tailored for the synthesis of polysubstituted pyrrolo[1,2-a]pyrazines would enable the rapid generation of compound libraries for biological screening.

C-H Functionalization: Direct C-H arylation and other functionalization strategies are powerful tools for modifying the core scaffold without the need for pre-functionalized starting materials. researchgate.net Refining these methods for the 1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine core would allow for late-stage diversification, a crucial step in optimizing lead compounds.

Green Chemistry Approaches: Emphasis should be placed on metal- and solvent-free reaction conditions. researchgate.net Exploring methodologies like water-assisted accelerated-aging synthesis or reactions under ambient conditions can significantly reduce the environmental impact of chemical production. researchgate.netresearchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Adapting and optimizing synthetic routes for this compound in flow reactors could facilitate large-scale production for further studies.

Synthetic StrategyDescriptionSustainability Goal
Multicomponent Reactions (MCRs)Combining three or more reactants in a one-pot reaction to build molecular complexity efficiently. mdpi.comAtom economy, reduced waste, step reduction.
Direct C-H ArylationFormation of C-C bonds directly on the heterocyclic core, avoiding pre-functionalization steps. researchgate.netStep economy, reduced use of organometallic reagents.
Metal-Free SynthesisUtilizing organic catalysts or catalyst-free conditions to avoid heavy metal contamination and waste. researchgate.netElimination of toxic metal waste, simplified purification.
Flow ChemistryPerforming reactions in a continuously flowing stream rather than a batch, allowing for better control and scalability.Improved energy efficiency, enhanced safety, easier scale-up.

Advanced Computational Design and Virtual Screening of Pyrrolopyrazine Libraries

Computational chemistry provides indispensable tools for accelerating the drug discovery process. For this compound, a concerted in silico strategy can guide synthetic efforts, predict biological activity, and minimize the costly and time-consuming process of trial-and-error laboratory work.

Future computational directions should involve:

Pharmacophore Modeling and Molecular Docking: By creating pharmacophore models based on known active compounds, new derivatives of this compound can be designed to fit the binding sites of specific biological targets. researchgate.netnih.gov Molecular docking can then be used to predict the binding affinity and orientation of these designed molecules within the target's active site. researchgate.netmdpi.com

Virtual Screening (VS): Large virtual libraries of this compound analogues can be screened against various protein targets. researchgate.netnih.gov This approach can rapidly identify promising "hit" compounds for synthesis and biological evaluation, as demonstrated in the search for inhibitors of targets like DNA gyrase B. researchgate.net

Quantum Mechanics (QM) and DFT Studies: Density Functional Theory (DFT) can be used to investigate the electronic properties of designed molecules, such as their frontier molecular orbitals and absorption spectra. nih.gov This is particularly relevant for designing compounds not only for biological applications but also for use as advanced materials, such as in perovskite solar cells. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.govmdpi.com Early assessment of these pharmacokinetic parameters helps prioritize candidates with better drug-like properties, reducing late-stage failures.

Computational TechniqueApplicationPrimary Goal
Virtual ScreeningScreening large digital libraries of compounds against a biological target. researchgate.netnih.govIdentify potential hit compounds for synthesis.
Molecular DockingPredicting the preferred orientation and binding affinity of a ligand to a target protein. mdpi.comElucidate binding modes and prioritize compounds.
Pharmacophore ModelingIdentifying the essential 3D arrangement of functional groups responsible for biological activity. researchgate.netDesign new molecules with improved activity.
DFT CalculationsAnalyzing the electronic structure and properties of molecules. nih.govOptimize molecules for specific electronic or optical properties.
ADMET PredictionForecasting the pharmacokinetic and toxicity profiles of compounds. mdpi.comSelect candidates with favorable drug-like properties.

Deeper Elucidation of Biological Pathways and Polypharmacology

While compounds based on the pyrrolo[1,2-a]pyrazine (B1600676) scaffold are known to exhibit a wide range of biological activities—including antimicrobial, antiviral, antitumor, and kinase inhibitory effects—the precise mechanisms of action are often not fully understood. researchgate.net A critical future direction is to move beyond phenotypic screening to a deeper, mechanistic understanding of how this compound and its derivatives function at a molecular level.

Research in this area should focus on:

Target Identification and Validation: For compounds that show promising activity in cell-based assays, identifying the specific protein(s) they interact with is paramount. Techniques such as chemical proteomics and thermal proteome profiling can be employed to uncover direct molecular targets.

Pathway Analysis: Once a target is identified, further studies are needed to understand how modulating that target affects downstream biological pathways. For example, some triazolopyrazine derivatives have been shown to induce the mitochondrial apoptotic pathway in cancer cells by altering the expression of proteins like Bax and Bcl2. mdpi.com

Exploring Polypharmacology: The ability of a single compound to interact with multiple targets (polypharmacology) can be advantageous for treating complex diseases. Given the broad activity profile of the pyrrolopyrazine class, it is plausible that derivatives of this compound could act on multiple pathways simultaneously. Future research should intentionally investigate this possibility to identify synergistic therapeutic effects.

Structure-Activity Relationship (SAR) Studies: Despite the importance of the scaffold, there are relatively few comprehensive SAR studies. researchgate.net Systematic modification of the this compound structure and correlation with biological activity will be essential for designing more potent and selective agents.

Application of Omics Technologies for Comprehensive Biological Profiling

To gain a holistic and unbiased view of the biological effects of this compound, the application of "omics" technologies is essential. These high-throughput methods can provide a comprehensive snapshot of the global changes occurring within a biological system in response to compound treatment.

Key omics approaches for future application include:

Transcriptomics (e.g., RNA-Seq): This technology can reveal how treatment with the compound alters the expression levels of all genes in a cell. This can help identify affected pathways and potential mechanisms of action or toxicity.

Proteomics: By analyzing the entire protein content of a cell, proteomics can identify changes in protein abundance, post-translational modifications, or protein-protein interactions induced by the compound. This provides a direct link between the compound and cellular machinery.

Metabolomics: This approach profiles the complete set of small-molecule metabolites in a biological sample. It can elucidate how this compound perturbs cellular metabolism, which is often a key factor in diseases like cancer and metabolic disorders.

Chemogenomics: This involves screening the compound against a large panel of cell lines or genetic mutants to identify correlations between compound sensitivity and specific genetic backgrounds. This can help predict which patient populations might respond to a potential therapy and uncover novel drug targets.

By integrating these advanced synthetic, computational, and biological strategies, the scientific community can systematically explore the therapeutic and technological potential of this compound, paving the way for the development of novel drugs and materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.